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Compound of Interest

Compound Name: Enasidenib Mesylate

Cat. No.: B607306

Enasidenib mesylate (brand name IDHIFA®) is a pioneering, orally administered small-
molecule inhibitor that has transformed the treatment landscape for a specific subset of
patients with acute myeloid leukemia (AML).[1][2] This technical guide provides an in-depth
exploration of enasidenib's core mechanism, its selectivity for isocitrate dehydrogenase 2
(IDH2) mutations, and the scientific principles underlying its development and clinical
application. It is intended for researchers, scientists, and drug development professionals
seeking a comprehensive understanding of this targeted therapy.

The Role of IDH2 in Normal and Malighant
Hematopoiesis

Under normal physiological conditions, the IDH2 enzyme, located in the mitochondria, plays a
crucial role in the citric acid cycle by catalyzing the oxidative decarboxylation of isocitrate to a-
ketoglutarate (a-KG).[3][4] However, in approximately 8% to 19% of AML cases, somatic point
mutations occur in the IDH2 gene.[5][6] These mutations, most commonly affecting residues
R140 or R172, confer a neomorphic (new) enzymatic function.[1][6] Instead of producing a-KG,
the mutant IDH2 enzyme gains the ability to reduce a-KG to the oncometabolite D-2-
hydroxyglutarate (2-HG).[4][5]

The accumulation of 2-HG to high levels competitively inhibits multiple a-KG-dependent
dioxygenases, including TET family enzymes and histone demethylases.[1][5] This inhibition
leads to widespread epigenetic dysregulation, characterized by DNA and histone
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hypermethylation.[3][4] The resulting altered gene expression blocks the normal differentiation
of hematopoietic progenitor cells, contributing directly to the pathogenesis of AML.[1][4]

Mechanism of Action: Selective Inhibition of Mutant
IDH2

Enasidenib is a selective, allosteric inhibitor that specifically targets the mutant forms of the
IDH2 enzyme.[1][3] It binds to the dimer interface of the mutant IDH2 protein, preventing the
conformational change necessary for its neomorphic activity.[1][7] This targeted inhibition
effectively blocks the conversion of a-KG to 2-HG.[1][4] By significantly reducing the
intracellular levels of the oncometabolite 2-HG, enasidenib alleviates the block on a-KG-
dependent dioxygenases.[1][8] This, in turn, restores normal histone and DNA methylation
patterns, allowing for the differentiation of leukemic myeloblasts into mature myeloid cells.[4][9]
This mechanism of inducing cellular differentiation, rather than direct cytotoxicity, is a hallmark
of enasidenib's therapeutic effect.[10]
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Caption: IDH2 mutation signaling pathway and Enasidenib’'s mechanism of action.
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Quantitative Data Presentation

The efficacy, potency, and pharmacokinetic profile of enasidenib have been characterized
through extensive preclinical and clinical studies. The following tables summarize key
quantitative data.

Table 1: Preclinical Potency and Selectivity of
Enasidenil

Target Enzyme ICs0 (umoliL) Description

Potent inhibition of the R140Q

IDH2-R140Q/WT heterodimer 0.03
mutant enzyme.[1]

High potency against the

IDH2-R172K/WT heterodimer 0.01
R172K mutant enzyme.[1]

Time-dependent inhibition of

IDH2-R140Q homodimer 0.10 (at 16h) ]
the R140Q homodimer.[1]
Demonstrates high selectivity
Wild-Type IDH2 >40-fold higher than mutant for mutant forms over the wild-

type enzyme.[9]

Table 2: Clinical Efficacy of Enasidenib in
Relapsed/Refractory AML (Phase I/ll AG221-C-001 Trial)
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Efficacy Endpoint Value Notes
Includes CR, CRIi, CRp, PR,
Overall Response Rate (ORR)  40.3% and morphologic leukemia-free

state.[11]

Complete Remission (CR) 19.3% - 19.6% [11][12]
CR + CR with partial
_ 23% [13]
hematologic recovery (CRh)
) ) In all patients with
Median Overall Survival (OS) 9.3 months
relapsed/refractory AML.[1]
) ) ) Demonstrates durable
Median OS in patients )
o 19.7 months responses in complete
achieving CR
responders.[10]
Median Time to First Response 1.9 months [12]
Median Duration of Response 5.8 months [10]
Higher suppression observed
_ _ in patients with IDH2-R140
Median 2-HG Suppression 90.6%

mutations (94.9%) compared
to IDH2-R172 (70.9%).[1]

Table 3: Pharmacokinetic Properties of Enasidenib (100

mg daily dose)
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Parameter

Value

Description

Median Time to Cmax (Tmax)

4 hours

[11][14]

Terminal Half-life (t1/2)

137 hours (approx. 7.9 days)

Supports convenient once-
daily dosing.[4][11]

Following a single 100 mg oral

Absolute Bioavailability ~57%

dose.[11][14]
Plasma Protein Binding 98.5% [11]
Mean Volume of Distribution

558 L [4]
(vd)
Time to Steady State ~29 days [4][11]
] ] Metabolized by multiple CYP

Metabolism Extensive

and UGT enzymes.[11][14]
Elimination 89% in feces, 11% in urine [4]

Experimental Protocols

The development of enasidenib relied on a suite of robust assays to characterize its activity

from the biochemical to the clinical level.

Biochemical Assay for IDH2 Inhibition

Objective: To determine the half-maximal inhibitory concentration (ICso) of enasidenib against

recombinant mutant IDH2 enzymes.

Methodology:

e Principle: A fluorimetry-based assay is used to measure the NADPH-dependent reduction of

0-KG to 2-HG by the mutant IDH2 enzyme. The consumption of NADPH is monitored as a

decrease in fluorescence.

e Reagents: Recombinant human IDH2-R140Q or IDH2-R172K enzyme, a-KG, NADPH,

assay buffer.
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e Procedure:

o The mutant IDH2 enzyme is pre-incubated with serial dilutions of enasidenib in an assay
plate.

o The enzymatic reaction is initiated by adding a solution containing a-KG and NADPH.

o The plate is incubated at room temperature, and the fluorescence of NADPH (Excitation
~340 nm, Emission ~460 nm) is measured kinetically over time.

o The rate of NADPH consumption is calculated for each enasidenib concentration.

o 1Cso values are determined by plotting the percent inhibition against the log of the inhibitor
concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Assay for 2-HG Reduction

Objective: To measure the ability of enasidenib to reduce intracellular 2-HG levels in an IDH2-
mutant AML cell line.

Methodology:

e Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to quantify the levels
of 2-HG in cell lysates after treatment with the inhibitor.

o Cell Line: A human AML cell line endogenously expressing an IDH2 mutation (e.g., TF-1 with
IDH2-R140Q).

e Procedure:

o Cells are seeded in culture plates and treated with various concentrations of enasidenib
for a specified period (e.g., 48-72 hours).

o After treatment, cells are harvested and lysed.

o Cell lysates are subjected to metabolite extraction, typically using a
methanol/acetonitrile/water solution.
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o The extracted metabolites are analyzed by LC-MS to separate and quantify 2-HG.

o The reduction in 2-HG levels is calculated relative to vehicle-treated control cells to
determine the potency of enasidenib in a cellular context.

Clinical Trial Protocol Synopsis (Phase l/ll AG221-C-001)

Objective: To assess the maximum tolerated dose (MTD), safety, pharmacokinetics (PK),
pharmacodynamics (PD), and clinical activity of enasidenib in patients with IDH2-mutated
advanced myeloid malignancies.[10]

Methodology:

» Study Design: An open-label, multicenter, dose-escalation and expansion study
(NCT01915498).[10][13]

» Patient Population: Adult patients with relapsed or refractory AML with a confirmed IDH2
mutation.[12][13]

o Dose Escalation Phase: Patients received enasidenib at escalating daily or twice-daily doses
to determine the MTD and the recommended Phase 2 dose (RP2D).[12] Doses ranged from
50 mg to 650 mg daily.[12]

» Dose Expansion Phase: An expanded cohort of patients was treated at the RP2D, which was
established as 100 mg once daily, to further evaluate safety and efficacy.[12]

e Primary Endpoints: MTD, safety, and tolerability.

e Secondary Endpoints: Overall response rate (ORR), duration of response, overall survival
(OS), and pharmacodynamic assessment of 2-HG levels in plasma.[12]

e Assessments: Safety was monitored through adverse event reporting. Efficacy was
assessed by bone marrow biopsies and blood counts.[15] PK and PD samples were
collected serially to measure drug and 2-HG concentrations.[16]

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://ashpublications.org/blood/article/130/6/722/36814/Enasidenib-in-mutant-IDH2-relapsed-or-refractory
https://ashpublications.org/blood/article/130/6/722/36814/Enasidenib-in-mutant-IDH2-relapsed-or-refractory
https://www.fda.gov/drugs/resources-information-approved-drugs/fda-granted-regular-approval-enasidenib-treatment-relapsed-or-refractory-aml
https://pmc.ncbi.nlm.nih.gov/articles/PMC6347084/
https://www.fda.gov/drugs/resources-information-approved-drugs/fda-granted-regular-approval-enasidenib-treatment-relapsed-or-refractory-aml
https://pmc.ncbi.nlm.nih.gov/articles/PMC6347084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6347084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6347084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6347084/
https://www.clinicaltrials.gov/study/NCT04203316
https://pmc.ncbi.nlm.nih.gov/articles/PMC9303875/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

4 )

Preclinical Evaluation

Biochemical Assays
(Enzyme Inhibition, 1Cso)
Cell-Based Assays
(2-HG Reduction, Differentiation)
In Vivo Xenograft Models
(Anti-tumor Efficacy, Survival)
ADME/Tox Studies
(Pharmacokinetics, Safety)

IND Filing

Clinical D¢velopment

Phase | Trial
(Safety, MTD, PK/PD)

Phase Il Trial

(Efficacy, ORR)

Phase Il Trial
(Confirmatory Efficacy vs. Standard of Care)

Regulatory Approval
(FDA)

Click to download full resolution via product page

Caption: A generalized experimental workflow for IDH2 inhibitor development.
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Mechanisms of Resistance to Enasidenib

Despite the clinical success of enasidenib, both primary and acquired resistance can occur,
limiting its long-term efficacy in some patients.

Primary Resistance:

o Co-occurring Mutations: The presence of concurrent mutations in other signaling pathways,
particularly the RAS pathway (e.g., NRAS, KRAS, PTPN11), is associated with a lower
response rate to enasidenib monotherapy.[1][17] These mutations can provide alternative
growth and survival signals that are independent of the IDH2 pathway.

Acquired Resistance:

e Secondary IDH2 Mutations: Patients who initially respond to enasidenib can develop
secondary mutations in the IDH2 gene at the drug-binding site.[17] Mutations such as
Q316E and 1319M occur at the dimer interface where enasidenib binds, leading to steric
hindrance or diminished hydrogen bonding, which blocks the drug's interaction with the
enzyme.[7][17] These mutations can occur in trans (on the opposite allele from the primary
R140Q mutation), restoring 2-HG production despite continued treatment.[7]

» Isoform Switching: Another mechanism of acquired resistance involves the emergence of a
mutation in the IDH1 gene.[17] This leads to the production of 2-HG via a different enzyme,
rendering the IDH2-specific inhibitor enasidenib ineffective.[17]

» Clonal Evolution: The selective pressure of enasidenib therapy can lead to the outgrowth of
pre-existing subclones that do not harbor the IDH2 mutation or that have other resistance-
conferring mutations.[18]
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Caption: Mechanisms of primary and acquired resistance to Enasidenib.

Conclusion

Enasidenib mesylate represents a landmark achievement in precision medicine for AML. Its
high selectivity for mutant IDH2 enzymes allows it to effectively target a key driver of
leukemogenesis while sparing the wild-type enzyme, thereby restoring normal myeloid
differentiation with a manageable safety profile.[1][3] The quantitative data from preclinical and
clinical studies underscore its potency and clinical benefit in a heavily pretreated patient
population.[1][19] However, the emergence of resistance through mechanisms such as co-
occurring mutations and secondary alterations in the IDH pathway highlights the complexity of
AML biology and points toward the need for rational combination therapies to overcome these
challenges and improve long-term outcomes for patients.[17] Continued research into these
resistance pathways is crucial for the development of next-generation inhibitors and therapeutic
strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b607306?utm_src=pdf-body-img
https://www.benchchem.com/product/b607306?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6041864/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-enasidenib-mesylate
https://pmc.ncbi.nlm.nih.gov/articles/PMC6041864/
https://ashpublications.org/blood/article/141/2/156/485601/Enasidenib-vs-conventional-care-in-older-patients
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.931462/full
https://www.benchchem.com/product/b607306?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. Enasidenib for the treatment of acute myeloid leukemia - PubMed
[pubmed.ncbi.nim.nih.gov]

. What is the mechanism of Enasidenib Mesylate? [synapse.patsnap.com]

. go.drugbank.com [go.drugbank.com]

. aacrjournals.org [aacrjournals.org]

. Frontiers | IDH1/IDHZ2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]
. aacrjournals.org [aacrjournals.org]

. researchgate.net [researchgate.net]

°
(o] (0] ~ (o)) ol iy w

. accessdata.fda.gov [accessdata.fda.gov]
e 10. ashpublications.org [ashpublications.org]

e 11. Enasidenib in acute myeloid leukemia: clinical development and perspectives on
treatment - PMC [pmc.ncbi.nim.nih.gov]

e 12. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC
[pmc.ncbi.nlm.nih.gov]

» 13. FDA granted regular approval to enasidenib for the treatment of relapsed or refractory
AML | FDA [fda.gov]

e 14. FDA Approves IDHIFA [accpl.org]
» 15. ClinicalTrials.gov [clinicaltrials.gov]

» 16. Pharmacokinetic/Pharmacodynamic Evaluation of lvosidenib or Enasidenib Combined
With Intensive Induction and Consolidation Chemotherapy in Patients With Newly Diagnosed
IDH1/2-Mutant Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

e 17. Frontiers | The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid
Leukemia [frontiersin.org]

o 18. researchgate.net [researchgate.net]
e 19. ashpublications.org [ashpublications.org]

« To cite this document: BenchChem. [Enasidenib Mesylate: A Targeted Approach to IDH2-
Mutated Acute Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6041864/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6041864/
https://pubmed.ncbi.nlm.nih.gov/29770715/
https://pubmed.ncbi.nlm.nih.gov/29770715/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-enasidenib-mesylate
https://go.drugbank.com/drugs/DB13874
https://aacrjournals.org/clincancerres/article/24/20/4931/258097/Targeting-the-IDH2-Pathway-in-Acute-Myeloid
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2021.639387/full
https://aacrjournals.org/cancerdiscovery/article/8/8/913/10109/Second-Site-IDH2-Mutations-Confer-Resistance-to
https://www.researchgate.net/figure/Mechanism-of-action-of-enasidenib-By-inhibiting-the-mutant-isocitrate-dehydrogenase-2_fig1_325529708
https://www.accessdata.fda.gov/drugsatfda_docs/label/2025/209606s007lbl.pdf
https://ashpublications.org/blood/article/130/6/722/36814/Enasidenib-in-mutant-IDH2-relapsed-or-refractory
https://pmc.ncbi.nlm.nih.gov/articles/PMC6724422/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6724422/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6347084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6347084/
https://www.fda.gov/drugs/resources-information-approved-drugs/fda-granted-regular-approval-enasidenib-treatment-relapsed-or-refractory-aml
https://www.fda.gov/drugs/resources-information-approved-drugs/fda-granted-regular-approval-enasidenib-treatment-relapsed-or-refractory-aml
https://accp1.org/Members/ACCP1/5Publications_and_News/FDA_Approves_IDHIFA.aspx
https://www.clinicaltrials.gov/study/NCT04203316
https://pmc.ncbi.nlm.nih.gov/articles/PMC9303875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9303875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9303875/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.931462/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.931462/full
https://www.researchgate.net/figure/The-mechanisms-of-ivosidenib-enasidenib-resistance-in-AML_fig1_361487559
https://ashpublications.org/blood/article/141/2/156/485601/Enasidenib-vs-conventional-care-in-older-patients
https://www.benchchem.com/product/b607306#enasidenib-mesylate-and-idh2-mutation-selectivity
https://www.benchchem.com/product/b607306#enasidenib-mesylate-and-idh2-mutation-selectivity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b607306#enasidenib-mesylate-and-idh2-mutation-
selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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